molecular formula C16H16BrNO B5816210 N-benzyl-2-(4-bromophenyl)-N-methylacetamide

N-benzyl-2-(4-bromophenyl)-N-methylacetamide

Cat. No.: B5816210
M. Wt: 318.21 g/mol
InChI Key: PDMREMBUAJFASW-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a bromophenyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-bromophenyl)-N-methylacetamide typically involves the reaction of N-benzyl-N-methylacetamide with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(4-bromophenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromophenyl)-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-benzyl-2-(4-chlorophenyl)-N-methylacetamide
  • N-benzyl-2-(4-fluorophenyl)-N-methylacetamide
  • N-benzyl-2-(4-iodophenyl)-N-methylacetamide

Comparison: N-benzyl-2-(4-bromophenyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between size and electronegativity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-2-(4-bromophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-18(12-14-5-3-2-4-6-14)16(19)11-13-7-9-15(17)10-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMREMBUAJFASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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